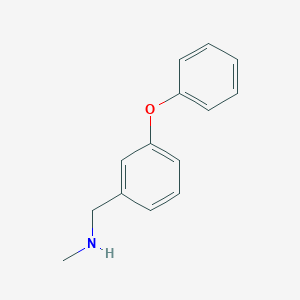

N-甲基-3-苯氧基苄胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

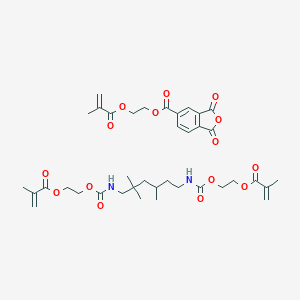

N-Methyl-3-phenoxybenzylamine is a compound of interest due to its potential applications in pharmacology, including anti-tumor, anti-cancer, and anti-thrombosis activities. It is also a precursor for the synthesis of pharmacologically active derivatives .

Synthesis Analysis

The synthesis of N-Methyl-3-phenoxybenzylamine involves the use of 3-phenoxybenzonitrile as a starting material, which is converted to 3-phenoxybenzyl acid ethylimidate hydrochloride via the Pinner reaction. This intermediate then reacts with N-methylaniline to form N-methyl-N-phenyl-3-phenoxyphenylamidine, which is closely related to the target compound .

Molecular Structure Analysis

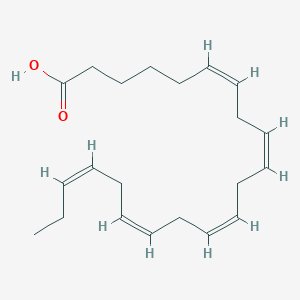

While the exact molecular structure of N-Methyl-3-phenoxybenzylamine is not detailed in the provided papers, related compounds such as N-phenyl-4-nitrobenzylamine have been studied. These compounds exhibit specific crystal and molecular structures, with defined bond angles and distances, which can provide insights into the structural characteristics that N-Methyl-3-phenoxybenzylamine may possess .

Chemical Reactions Analysis

N-Methyl-3-phenoxybenzylamine may undergo various chemical reactions due to the presence of the phenoxy and amine groups. For instance, the Mannich reaction of phenols with N-methylenealkylamines can lead to the formation of o-hydroxybenzylamine derivatives and subsequent transformations into benzoxazines . Such reactions are indicative of the reactivity of compounds similar to N-Methyl-3-phenoxybenzylamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Methyl-3-phenoxybenzylamine can be inferred from related compounds. For example, the vibrational assignments of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine provide insights into the infrared and Raman spectra that could be expected for N-Methyl-3-phenoxybenzylamine . Additionally, the crystal structure and hydrogen-bonding characteristics of similar compounds suggest that N-Methyl-3-phenoxybenzylamine may exhibit significant intermolecular interactions .

Relevant Case Studies

Case studies involving similar compounds, such as the inactivation of pig liver mitochondrial monoamine oxidase by N-(1-Methyl)cyclopropylbenzylamine, demonstrate the biological relevance of these types of molecules. The inactivation process is time-dependent and protected by the substrate and product of the enzyme, which could be relevant for understanding the biological interactions of N-Methyl-3-phenoxybenzylamine .

科学研究应用

合成和前体使用

N-甲基-3-苯氧基苄胺衍生物在合成化学领域中被探索,因其作为药理活性化合物的前体的潜力而备受关注。具体研究表明,它们可用于合成N-甲基-N-苯基-3-苯氧基苯基胺,该化合物可能表现出高生物活性,如抗肿瘤、抗癌和抗血栓形成作用,而无毒性和致癌结果。这种化合物作为进一步药理衍生物的基础试剂,突显了N-甲基-3-苯氧基苄胺在药物开发和合成过程中的多功能应用(Popov, Korchagina, & Karataeva, 2013)。

催化活性和材料合成

在材料科学领域,N-甲基-3-苯氧基苄胺的衍生物被用于催化复杂材料的形成。一个例子是通过热分解从Ce(III)-苯并噁嗪二聚体复合物中回收纳米结构氧化铈(CeO2)的新型技术的研究。这项研究展示了N-甲基-3-苯氧基苄胺衍生物在促进具有特定纳米结构材料的合成中的潜力,这些材料在催化、能量存储和环境修复等方面具有广泛的应用(Veranitisagul et al., 2011)。

安全和危害

“N-Methyl-3-phenoxybenzylamine” is classified as dangerous . It has hazard statements H301, H302, H314, H315, H319, H335 . Precautionary measures include not breathing dust/fumes/gas/mist/vapours/spray, washing face, hands and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

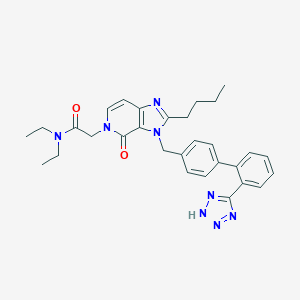

N-methyl-1-(3-phenoxyphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-15-11-12-6-5-9-14(10-12)16-13-7-3-2-4-8-13/h2-10,15H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVLOOQWWBPGSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441059 |

Source

|

| Record name | N-Methyl-3-phenoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-3-phenoxybenzylamine | |

CAS RN |

129535-78-0 |

Source

|

| Record name | N-Methyl-3-phenoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4,5-Dimethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B140120.png)

![7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine](/img/structure/B140123.png)